3,6-Dihexyl-5-methyl-1H-furo[3,4-c]pyrrole-1,4(5H)-dione
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Overview
Description
3,6-Dihexyl-5-methyl-1H-furo[3,4-c]pyrrole-1,4(5H)-dione is a synthetic organic compound belonging to the class of furo[3,4-c]pyrroles These compounds are characterized by a fused ring structure that includes a furan ring and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dihexyl-5-methyl-1H-furo[3,4-c]pyrrole-1,4(5H)-dione can be achieved through various synthetic routes. One common method involves the Paal-Knorr pyrrole synthesis, which typically uses 2,5-dimethoxytetrahydrofuran and primary amines as starting materials . The reaction is catalyzed by iron(III) chloride in water, providing a practical and economical approach to synthesizing N-substituted pyrroles under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,6-Dihexyl-5-methyl-1H-furo[3,4-c]pyrrole-1,4(5H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the hexyl or methyl positions using reagents like alkyl halides or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3,6-Dihexyl-5-methyl-1H-furo[3,4-c]pyrrole-1,4(5H)-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,6-Dihexyl-5-methyl-1H-furo[3,4-c]pyrrole-1,4(5H)-dione involves its interaction with molecular targets and pathways within biological systems. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3,6-Dihexyl-5-methyl-1H-furo[3,4-c]pyrrole-1,4(5H)-dione is unique due to its specific substituents (hexyl and methyl groups), which confer distinct chemical and biological properties. These substituents may enhance its solubility, stability, and reactivity compared to similar compounds.
Properties
CAS No. |
918413-12-4 |
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Molecular Formula |
C19H29NO3 |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
1,4-dihexyl-5-methylfuro[3,4-c]pyrrole-3,6-dione |
InChI |
InChI=1S/C19H29NO3/c1-4-6-8-10-12-14-16-17(18(21)20(14)3)15(23-19(16)22)13-11-9-7-5-2/h4-13H2,1-3H3 |
InChI Key |
FRCPDZFYVBXTAR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=C2C(=C(OC2=O)CCCCCC)C(=O)N1C |
Origin of Product |
United States |
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